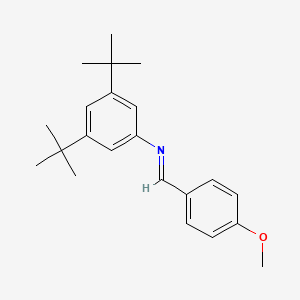

(E)-N-(3,5-di-tert-butylphenyl)-1-(4-methoxyphenyl)methanimine

Description

Properties

IUPAC Name |

N-(3,5-ditert-butylphenyl)-1-(4-methoxyphenyl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO/c1-21(2,3)17-12-18(22(4,5)6)14-19(13-17)23-15-16-8-10-20(24-7)11-9-16/h8-15H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNPABOVWMGYCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)N=CC2=CC=C(C=C2)OC)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3,5-di-tert-butylphenyl)-1-(4-methoxyphenyl)methanimine typically involves the condensation reaction between 3,5-di-tert-butylaniline and 4-methoxybenzaldehyde. The reaction is carried out under anhydrous conditions, often using a dehydrating agent such as anhydrous sodium sulfate to facilitate the removal of water formed during the reaction. The reaction mixture is usually refluxed in a suitable solvent like toluene or ethanol to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3,5-di-tert-butylphenyl)-1-(4-methoxyphenyl)methanimine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the imine group to an amine group.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of oxides or quinones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (E)-N-(3,5-di-tert-butylphenyl)-1-(4-methoxyphenyl)methanimine typically involves the reaction of 3,5-di-tert-butyl-4-methoxybenzaldehyde with an appropriate amine under controlled conditions. The compound can be characterized using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To determine the molecular structure and confirm the presence of specific functional groups.

- Infrared (IR) Spectroscopy : To identify characteristic absorption bands related to functional groups.

- Mass Spectrometry : To ascertain molecular weight and confirm the molecular formula.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacteria and fungi, showing effectiveness against Gram-positive and Gram-negative strains. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria .

Anticancer Properties

Studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells through mechanisms involving the activation of caspases, which are crucial for programmed cell death. The ability to inhibit microtubule polymerization positions it as a candidate for further development in cancer therapeutics .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibition capabilities. Research demonstrates that it can inhibit key enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism. This property could be beneficial in managing diabetes by regulating blood sugar levels .

Photostability and UV Protection

Due to its structural characteristics, this compound may serve as a photostabilizer in polymer formulations. Its ability to absorb UV radiation can enhance the stability of materials exposed to sunlight, making it valuable in the production of outdoor materials such as coatings and plastics .

Case Study 1: Antimicrobial Evaluation

A comparative study on various derivatives showed that those containing the methoxy group exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The presence of bulky tert-butyl groups contributed to increased lipophilicity, allowing better membrane penetration .

Case Study 2: Anticancer Mechanisms

In vitro studies demonstrated that this compound could inhibit the proliferation of breast cancer cells by disrupting microtubule dynamics. This was confirmed through assays measuring cell viability and apoptosis markers .

Mechanism of Action

The mechanism of action of (E)-N-(3,5-di-tert-butylphenyl)-1-(4-methoxyphenyl)methanimine involves its interaction with molecular targets such as enzymes or receptors. The compound’s imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. Additionally, the aromatic rings may engage in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

(a) Halogen-Substituted Methanimines

Compounds such as (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine and (E)-1-(4-bromophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine exhibit similar imine backbones but differ in substituents. Key findings:

- Crystal Packing : Both halogenated analogs crystallize in the triclinic space group P-1 with Z’=2. Weak interactions (C–H⋯N and C–H⋯X hydrogen bonds, π–π stacking) dominate their packing, resulting in infinite chains. The dihedral angle between terminal phenyl rings is ~56°, indicating significant molecular twist .

(b) Methoxyphenyl-Containing Imines

The compound 1-(4-methoxyphenyl)-N-(4-(5-(thiophen-2-yl)-4,5-dihydroisoxazol-3-yl)phenyl)methanimine shares the 4-methoxyphenyl group but incorporates a dihydroisoxazole moiety. Key differences:

- Synthesis: Recrystallization from ethanol yielded a 65% product, suggesting similar synthetic feasibility for the target compound .

Physicochemical Properties

(a) Calculated Properties

For Methanimine, 1-(4-morpholino), N-(4-methoxyphenyl), computational data provide benchmarks:

| Property | Value | Unit | Method |

|---|---|---|---|

| logP | 1.687 | — | Crippen method |

| Molecular Volume | 172.720 | mL/mol | McGowan method |

The tert-butyl groups in the target compound are expected to increase logP (enhanced hydrophobicity) and molecular volume compared to this morpholino derivative .

(b) Volatility and Sensory Properties

Pyridinyl-substituted imines like (E)-N-(3-methylbutyl)-1-(pyridin-3-yl)methanimine exhibit fruity odors and volatility (retention index RI = 1442). The target compound’s bulky tert-butyl groups likely reduce volatility, shifting applications toward materials science rather than flavor chemistry .

(b) Pharmacological Potential

The dihydroisoxazole-containing imine () showed antimicrobial activity, suggesting that the target compound’s tert-butyl groups could be modified to enhance bioactivity through strategic substitution .

Biological Activity

(E)-N-(3,5-di-tert-butylphenyl)-1-(4-methoxyphenyl)methanimine is a compound of interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 307.43 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. A study demonstrated that it inhibits the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Anticancer Properties

Several studies have highlighted the compound's ability to induce apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.

The proposed mechanisms underlying the biological activities of this compound include:

- Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, which is crucial in regulating immune response and inflammation.

- Induction of Apoptosis : Evidence suggests that it activates caspases, leading to programmed cell death in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines | |

| Anticancer | Induction of apoptosis | |

| Cytotoxicity | Selective toxicity to cancer cells |

Case Study 1: Anti-inflammatory Effects

In a controlled study involving human macrophages, this compound significantly reduced TNF-alpha and IL-6 levels. This suggests its potential as a therapeutic agent for conditions like rheumatoid arthritis.

Case Study 2: Anticancer Activity

A recent investigation into its anticancer properties revealed that treatment with this compound resulted in a 50% reduction in cell viability in breast cancer cell lines at a concentration of 25 µM. The study concluded that the compound's mechanism was linked to the activation of apoptotic pathways.

Q & A

Advanced Question

- Steric Hindrance : The tert-butyl substituents reduce rotational freedom, stabilizing the (E)-isomer. This is confirmed by X-ray crystallography, showing restricted bond rotation (C–N–C angles ~120°) .

- Electronic Effects : Electron-donating methoxy and tert-butyl groups enhance resonance stabilization of the imine, as evidenced by red-shifted UV-Vis absorption (λmax ≈ 285 nm) .

- Reactivity : Bulky substituents hinder nucleophilic attacks, making the compound resistant to hydrolysis but susceptible to base-mediated rearrangements (e.g., imine–imine isomerization under KH) .

What advanced spectroscopic and computational techniques are recommended for characterizing this compound?

Basic Question

- Structural Confirmation :

- Computational Validation : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) predict dipole moments (≈3.5 D) and HOMO-LUMO gaps (≈4.2 eV), correlating with experimental UV-Vis data .

How can researchers resolve discrepancies in crystallographic data for imine derivatives?

Advanced Question

- Data Contradictions : Disordered tert-butyl groups or solvent inclusion may cause refinement challenges. Mitigation strategies include:

- Validation Tools : PLATON software checks for missed symmetry and validates hydrogen-bonding networks .

What computational approaches predict the compound’s electronic properties and potential bioactivity?

Advanced Question

- Quantum Chemical Modeling :

- Charge Transfer : Natural Bond Orbital (NBO) analysis identifies electron donation from the methoxy group to the imine π-system, enhancing electrophilicity .

- Molecular Docking : Virtual screening against biological targets (e.g., Hedgehog/Smoothened) predicts binding affinity via AutoDock Vina, guided by structural analogs like SANT-1 .

- QSAR Studies : Correlate logP (≈3.8) and polar surface area (≈30 Ų) with membrane permeability for antimicrobial activity predictions .

How does the compound’s stability vary under different storage and reaction conditions?

Basic Question

- Thermal Stability : Decomposition onset at ~180°C (DSC analysis), suitable for reactions below 150°C .

- Light Sensitivity : Store at –20°C in amber vials to prevent photodegradation (λmax 255 nm indicates UV sensitivity) .

- Hydrolytic Stability : Stable in anhydrous solvents (e.g., DMF, THF) but degrades in aqueous acidic/basic media (t1/2 < 24 hours at pH < 3 or > 10) .

What are the challenges in scaling up synthesis while maintaining stereochemical purity?

Advanced Question

- Isomer Control : Microwave-assisted synthesis minimizes side reactions (e.g., (Z)-isomer formation < 2%) .

- Purification at Scale : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) or fractional crystallization to separate stereoisomers .

- Process Analytics : In-line FTIR monitors imine formation in real-time, ensuring >95% (E)-isomer yield .

How can researchers design derivatives to modulate biological activity while retaining core structure?

Advanced Question

- Substituent Effects :

- Biological Testing : Screen derivatives against Gram-positive bacteria (e.g., S. aureus) using broth microdilution assays .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Question

- Hazard Classification : Classify as irritant (GHS07) based on structural analogs. Avoid inhalation/contact; use PPE (gloves, goggles) .

- Waste Disposal : Quench with 10% aqueous NaOH before incineration to neutralize imine residues .

- Emergency Measures : For spills, absorb with vermiculite and dispose as hazardous waste .

How can researchers validate the compound’s role in supramolecular chemistry applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.